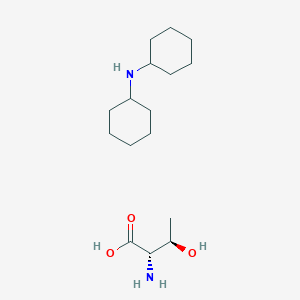
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate typically involves the reaction of dicyclohexylamine with (2S,3R)-2-amino-3-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include tert-butoxycarbonyl chloride and benzyloxycarbonyl chloride, which help protect the amino and hydroxyl groups during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine .
Applications De Recherche Scientifique
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. These interactions are crucial for its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Dicyclohexylamine (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoate
Uniqueness
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H32N2O3 |
|---|---|
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxybutanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(6)3(5)4(7)8/h11-13H,1-10H2;2-3,6H,5H2,1H3,(H,7,8)/t;2-,3+/m.1/s1 |
Clé InChI |
PFHJGTQJEMNZBY-RCROYASPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C(C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




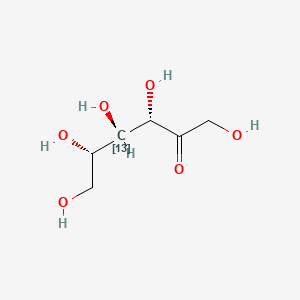

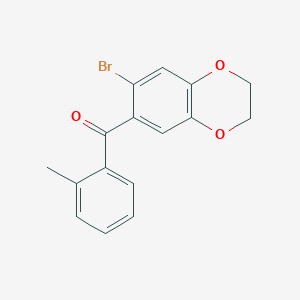
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
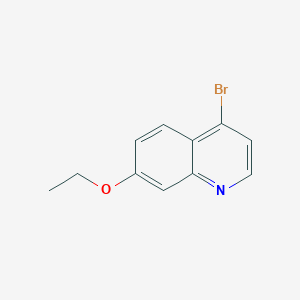
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
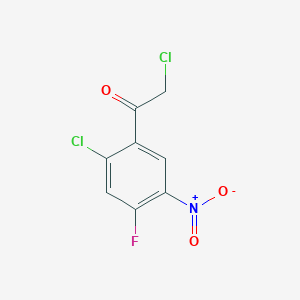

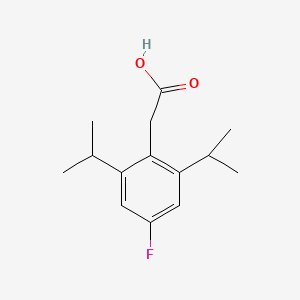

![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
